molecular formula C19H17N5O3 B2955072 N-(2-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358636-81-3

N-(2-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2955072
CAS No.: 1358636-81-3
M. Wt: 363.377
InChI Key: BMMQABPRYQJCNW-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C19H17N5O3 and its molecular weight is 363.377. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Compounds with a triazoloquinoxaline core are synthesized through various chemical reactions, showcasing the versatility and adaptability of this chemical framework for different scientific purposes. For instance, the synthesis of triazoloquinoxaline derivatives involves reactions that yield compounds with potential for further chemical modifications and biological evaluations (Fathalla, 2015). These synthetic approaches provide a foundation for designing compounds with enhanced biological activities or specific chemical properties.

Biological Activities and Therapeutic Potential

Anticancer Activity

A significant area of research on triazoloquinoxaline derivatives is their evaluation as anticancer agents. Some derivatives have been designed and synthesized with the aim of meeting structural requirements essential for anticancer activity. These compounds have shown promise in vitro against various cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Reddy et al., 2015).

Adenosine Receptor Antagonism

Another notable application is the design of selective human A3 adenosine receptor antagonists. Certain triazoloquinoxaline derivatives exhibit potent and selective antagonism against the A3 adenosine receptor, indicating their potential use in conditions where modulation of adenosine receptor activity is beneficial (Catarzi et al., 2005).

Antimicrobial and Antifungal Activities

Additionally, these compounds have been evaluated for their antimicrobial and antifungal activities, demonstrating efficacy against various bacterial and fungal strains. This suggests their potential application in developing new antimicrobial agents to address the growing concern of antibiotic resistance (Kumar et al., 2019).

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3/c1-12-21-22-18-19(26)23(14-8-4-5-9-15(14)24(12)18)11-17(25)20-13-7-3-6-10-16(13)27-2/h3-10H,11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMQABPRYQJCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.